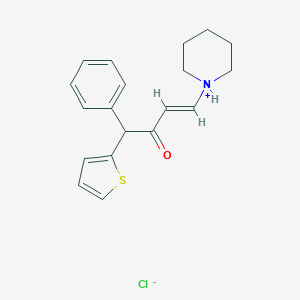

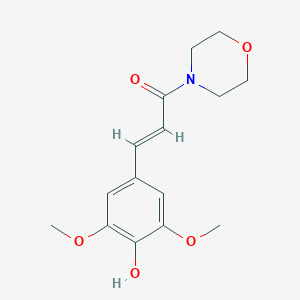

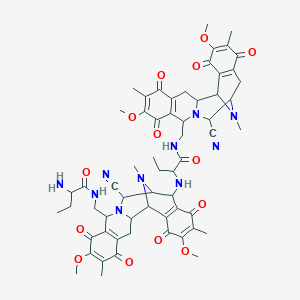

![molecular formula C30H45N5O6 B216720 L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester CAS No. 19716-78-0](/img/structure/B216720.png)

L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is commonly referred to as OTL38 and is a promising tool for cancer diagnosis and treatment.

Applications De Recherche Scientifique

OTL38 has been extensively studied for its potential applications in cancer diagnosis and treatment. It is a fluorescently labeled peptide that binds to folate receptor alpha (FRα), which is overexpressed in various cancer cells. OTL38 has been used in preclinical studies to visualize and detect cancer cells in vivo. In addition, OTL38 has been shown to enhance the efficacy of photodynamic therapy (PDT) in cancer treatment. PDT is a non-invasive treatment that uses light to activate a photosensitizer, which generates reactive oxygen species to kill cancer cells. OTL38 can target cancer cells and deliver a photosensitizer to enhance the specificity and efficacy of PDT.

Mécanisme D'action

OTL38 binds to FRα, which is a cell surface receptor that is overexpressed in various cancer cells. FRα plays a crucial role in folate uptake and metabolism, and its overexpression is associated with cancer cell proliferation and survival. OTL38 binds to FRα with high affinity and specificity, making it a promising tool for cancer diagnosis and treatment.

Biochemical and Physiological Effects:

OTL38 has been shown to be non-toxic and well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in FRα-expressing tumors. OTL38 can be administered intravenously, and its fluorescence can be detected using imaging techniques such as fluorescence microscopy and positron emission tomography (PET).

Avantages Et Limitations Des Expériences En Laboratoire

OTL38 has several advantages for lab experiments. It is a well-characterized peptide with high purity and stability. It can be easily synthesized using SPPS methodology and purified by HPLC. OTL38 has a high affinity and specificity for FRα, making it a valuable tool for cancer research. However, there are also some limitations to using OTL38. It is a synthetic peptide that may not fully mimic the natural ligand for FRα. In addition, OTL38 is a fluorescently labeled peptide that may interfere with certain assays or imaging techniques.

Orientations Futures

There are several future directions for OTL38 research. One potential application is in the development of targeted drug delivery systems. OTL38 can be conjugated to various drugs or nanoparticles to enhance their specificity and efficacy in cancer treatment. Another direction is in the development of new imaging techniques using OTL38. OTL38 can be used in combination with other imaging agents to improve the accuracy and sensitivity of cancer detection. Finally, OTL38 can be modified to enhance its pharmacokinetic properties or to target other receptors or biomolecules involved in cancer progression.

Méthodes De Synthèse

OTL38 is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of amino acids to a resin-bound peptide chain. The N-terminal amino acid is attached to the resin, and subsequent amino acids are added one by one, with each addition being protected by a temporary side-chain protection group. After the peptide chain is complete, the final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Propriétés

Numéro CAS |

19716-78-0 |

|---|---|

Formule moléculaire |

C30H45N5O6 |

Poids moléculaire |

571.7 g/mol |

Nom IUPAC |

methyl 2-[2-[[2-[[2-(decanoylamino)acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]propanoate |

InChI |

InChI=1S/C30H45N5O6/c1-5-6-7-8-9-10-11-16-26(36)32-19-27(37)35-25(17-22-18-31-24-15-13-12-14-23(22)24)29(39)33-20(2)28(38)34-21(3)30(40)41-4/h12-15,18,20-21,25,31H,5-11,16-17,19H2,1-4H3,(H,32,36)(H,33,39)(H,34,38)(H,35,37) |

Clé InChI |

MPMCVDLITHVKGR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)OC |

SMILES canonique |

CCCCCCCCCC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)OC |

Séquence |

GWAA |

Synonymes |

N-(1-Oxodecyl)-Gly-L-Trp-L-Ala-L-Ala-OMe |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

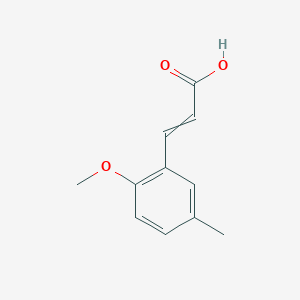

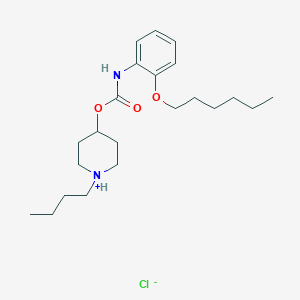

![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

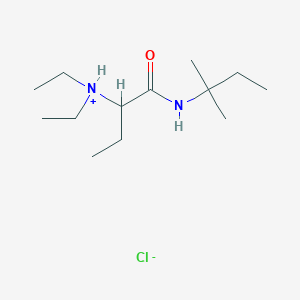

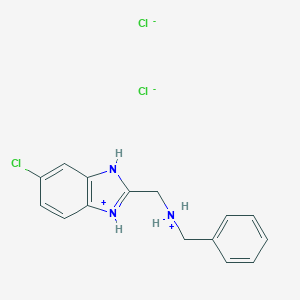

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)

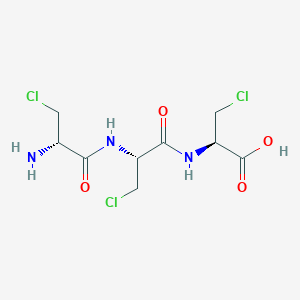

![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

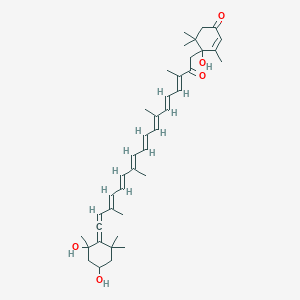

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)